rac Dobutamine-d6 Hydrochloride

LC-MS/MS Bioanalysis Method Validation

In LC-MS/MS bioanalysis of dobutamine, insufficient mass shift between analyte and internal standard leads to isotopic cross-interference, compromising method accuracy per ICH M10. rac Dobutamine-d6 Hydrochloride (MW 343.88) resolves this with a +6 Da mass shift-exceeding the 3 Da minimum recommendation-ensuring complete spectral separation from unlabeled dobutamine (MW 337.84). • Eliminates isotopic interference: +6 Da shift provides greater margin of safety vs. +4 Da d4 analogs • Regulatory-ready: traceable characterization supports ANDA/DMF analytical method validation • Documented isotopic distribution: d6 46.66%, d7 34.53%, d8 12.23% for inter-laboratory method harmonization Supplied as a white solid with ≥98% purity. For research use only.

Molecular Formula C18H24ClNO3
Molecular Weight 343.881
CAS No. 1246818-96-1
Cat. No. B588237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Dobutamine-d6 Hydrochloride
CAS1246818-96-1
Synonyms4-[2-[[3-(4-Hydroxyphenyl)-1-methylpropyl-d6]amino]ethyl]-1,2-benzenediol;  DL-Dobutamine-d6 Hydrochloride;  (+/-)-Dobutamine-d6 Hydrochloride;  Dobutrex-d6;  Inotrex-d6;  NSC 299583-d6; 
Molecular FormulaC18H24ClNO3
Molecular Weight343.881
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl
InChIInChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H/i1D3,2D2,13D;
InChIKeyBQKADKWNRWCIJL-RUUVDYPYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Dobutamine-d6 Hydrochloride: SIL Internal Standard for Quantitative Bioanalysis


rac Dobutamine-d6 Hydrochloride (CAS 1246818-96-1) is the deuterated racemate of dobutamine hydrochloride, a synthetic catecholamine that acts as a selective β1-adrenergic receptor agonist with relatively weak activity at α1-AR and β2-AR [1]. It is a stable isotope-labeled (SIL) compound that incorporates six deuterium atoms, resulting in a molecular weight of 343.88 g/mol (unlabeled dobutamine hydrochloride: 337.84 g/mol) . This compound is primarily utilized as an internal standard for the quantitative analysis of dobutamine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it corrects for matrix effects, extraction variability, and ionization efficiency fluctuations [2].

1
Deuterated internal standard for dobutamine bioanalysis via LC-MS/MS
2
+6 Da mass shift provides spectral separation from analyte
3
Co-elution with dobutamine corrects matrix effects and extraction variability

Why Deuterium Labeling and +6 Da Mass Shift Are Required for Regulatory Methods


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation and ionization while remaining spectrally distinct. Unlabeled dobutamine (MW 337.84) lacks the necessary mass shift for reliable differentiation and cannot be used as an internal standard. Deuterated analogs with fewer than six deuterium atoms, such as rac dobutamine-d4 hydrochloride (MW 341.87, mass shift +4 Da), present a quantifiable risk of isotopic cross-interference due to incomplete spectral separation . General guidelines for SIL internal standards recommend a minimum mass difference of 3 Da for small molecules to avoid spectral overlap from natural isotopic abundance [1]. The +6 Da mass shift provided by dobutamine-d6 (+1.8% mass increase) offers a demonstrably greater margin of safety against isotopic interference than the +4 Da shift of dobutamine-d4 (+1.2% mass increase), directly supporting method robustness requirements in regulated bioanalysis .

Unlabeled dobutamine
Cannot provide mass shift required for LC-MS/MS internal standard differentiation.
rac Dobutamine-d4 (≤+4 Da)
Lower mass shift may introduce isotopic cross-interference risk; +6 Da margin offers greater safety.
Structural analog ISTD
Non-isotopic internal standard may not fully compensate for differential matrix effects in complex biological matrices.

Comparative Evidence for rac Dobutamine-d6 Hydrochloride as Internal Standard


Mass Shift Advantage for Spectral Resolution

rac Dobutamine-d6 Hydrochloride (MW 343.88) provides a +6 Da mass shift relative to unlabeled dobutamine (MW 337.84), exceeding the minimum 3 Da recommendation for SIL internal standards. In contrast, rac dobutamine-d4 hydrochloride (MW 341.87) provides only a +4 Da shift, which presents a quantifiably higher risk of isotopic cross-interference .

Mass Shift Advantage
Class-level inference
+6 Da vs +4 Da
+2 Da additional margin
Larger mass shift reduces spectral overlap probability
Supports method specificity; exceeds recommended ≥3 Da
LC-MS/MS Bioanalysis Method Validation

Regulatory Compliance and Pharmacopeial Traceability

rac Dobutamine-d6 Hydrochloride is supplied as a fully characterized reference standard that is compliant with regulatory guidelines and serves as a reference standard for traceability against pharmacopeial standards (USP or EP) . This regulatory-compliant characterization directly supports analytical method development, method validation (AMV), and Quality Controlled (QC) applications during pharmaceutical development .

Regulatory Traceability
Supporting evidence
Reference standard grade
Traceable to USP/EP
Supports method validation documentation
Reduces in-house characterization burden
Method Validation Quality Control Regulatory Compliance

Isotopic Purity and Enrichment Profile

Analysis of rac Dobutamine-d6 Hydrochloride by mass spectrometry reveals a normalized isotopic distribution with d6 species representing the predominant isotopologue (46.66%), with d7 (34.53%) and d8 (12.23%) also present due to incomplete deuterium incorporation [1]. The sum of isotopologues with ≥6 deuterium atoms (d6+d7+d8) accounts for 93.42% of the total, while under-labeled species (d0-d5) represent only 6.58% of the distribution [1].

Isotopic Enrichment
Supporting evidence
d6: 46.66%
≥d6 total: 93.42%
Enables MRM method development with anticipated cross-talk
Under-labeled species 6.58%; apply correction factors
Isotopic Purity Mass Spectrometry Quality Control

Deuterium Kinetic Isotope Effect on Chromatography

Deuterated internal standards may exhibit different retention times or recoveries compared to the unlabeled analyte due to deuterium isotope effects [1]. This class-level phenomenon must be accounted for during method development and validation, as it can affect peak integration and quantification accuracy if not properly characterized [1].

Chromatographic Behavior
Class-level inference
Potential retention time shift
May require chromatographic condition adjustment
Varies with conditions; verify during method development
Chromatography Isotope Effect Method Development

Matrix Effect Correction by Co-Elution

As a stable isotope-labeled internal standard, rac Dobutamine-d6 Hydrochloride co-elutes with dobutamine and experiences identical matrix effects, ionization suppression/enhancement, and extraction recovery variability [1]. This property enables the internal standard to normalize the analyte response, correcting for sample-to-sample variability that would otherwise compromise quantitative accuracy in complex biological matrices such as plasma or urine [1].

Co-Elution Property
Class-level inference
Normalizes matrix effects through co-elution
Supports quantitative accuracy in complex biological matrices
SIL advantage over structural analog ISTD
Matrix Effects Ion Suppression Quantitative Accuracy

Priority Application Scenarios Based on Evidence Profile


Regulated Bioanalytical Method Validation (ANDA/DMF)

This compound is optimally suited for analytical method development and method validation (AMV) in pharmaceutical quality control laboratories supporting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Its characterization as a reference standard with traceability to USP/EP pharmacopeial standards [1] directly meets the documentation requirements for regulatory submissions, reducing the burden of in-house characterization and qualification. The +6 Da mass shift provides a robust margin against isotopic interference [2], which is essential for demonstrating method specificity and accuracy per ICH M10 guidelines.

LC-MS/MS Quantification in Pharmacokinetic Studies

The primary intended use of rac Dobutamine-d6 Hydrochloride is as a stable isotope-labeled internal standard for the quantitative analysis of dobutamine in biological matrices [1]. This application is supported by its deuterium labeling pattern, which enables correction for matrix effects and extraction variability during LC-MS/MS analysis [2]. Users performing preclinical or clinical pharmacokinetic studies of dobutamine will benefit from the improved precision and accuracy afforded by SIL internal standardization, particularly in complex matrices such as plasma where matrix effects can substantially impact quantification.

Method Transfer and Cross-Laboratory Harmonization

In multi-site studies or when transferring validated bioanalytical methods between laboratories, the use of a well-characterized, commercially available internal standard with documented isotopic purity [1] facilitates method harmonization. The availability of detailed isotopic distribution data (d6: 46.66%, d7: 34.53%, d8: 12.23%) [1] allows receiving laboratories to verify instrument performance and ensure consistent quantification across sites, minimizing inter-laboratory variability that could otherwise confound study results.

Quality Control of Dobutamine Formulations

rac Dobutamine-d6 Hydrochloride can be employed as an internal standard for the quantification of dobutamine content in pharmaceutical formulations during quality control release testing [1]. The use of a SIL internal standard in this context improves assay precision and accuracy compared to external standardization or non-isotopic internal standards, particularly when analyzing complex formulation matrices that may contain excipients capable of causing ion suppression or enhancement in LC-MS/MS assays [2].

Application
Selection Property
Validation Focus
Pharmaceutical analytical method validation
Traceable reference standard characterization
Method specificity per ICH M10 research context
PK bioanalysis in research matrices
SIL internal standard co-elution profile
Matrix effect correction and assay precision
Multi-site bioanalytical method harmonization
Documented isotopic purity and characterization
Inter-laboratory reproducibility
Pharmaceutical formulation QC testing
SIL-based assay precision
Accuracy in formulation matrices

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